molecular formula C18H21ClN2O4 B5168895 Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate

Cat. No.: B5168895
M. Wt: 364.8 g/mol
InChI Key: INADWXYBUDSLDY-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate (CAS: 5660-63-9) is a synthetic compound featuring a piperidine ring fused with a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-chlorophenyl group. The ethyl carboxylate ester at the piperidine-4-position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications. This compound belongs to a class of molecules designed for bioactivity modulation through structural modifications of the pyrrolidinone and piperidine scaffolds .

Properties

IUPAC Name

ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-7-9-20(10-8-12)15-11-16(22)21(17(15)23)14-5-3-13(19)4-6-14/h3-6,12,15H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INADWXYBUDSLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or further chlorinated products.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can be characterized by its molecular formula C19H23ClN2O4C_{19}H_{23}ClN_{2}O_{4} and a molecular weight of approximately 364.85 g/mol. The compound features a piperidine ring, a dioxopyrrolidine moiety, and a chlorophenyl substituent, which contribute to its biological activity.

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutic agents due to its structural features that facilitate interactions with biological targets.

  • Antimicrobial Activity : The sulfonamide group present in related compounds has been associated with antibacterial properties. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase.
  • Neuropharmacology : Studies have explored the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in conditions like Alzheimer's disease .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis.

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex structures through various chemical reactions, including nucleophilic substitutions and cyclization processes. This property is particularly valuable in pharmaceutical chemistry for developing new drugs .

Biological Research

The compound's unique structure allows it to serve as a tool for studying biological mechanisms.

  • Enzyme Inhibition Studies : Researchers have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of antimicrobial and neuropharmacological agentsPotential inhibition of bacterial enzymes; ability to cross blood-brain barrier
Chemical SynthesisIntermediate for synthesizing complex moleculesUseful in nucleophilic substitutions and cyclization reactions
Biological ResearchInvestigation of enzyme inhibition and interaction with biological targetsInsights into enzyme kinetics and metabolic pathways

Case Study 1: Antimicrobial Properties

In a study examining the antibacterial activity of similar compounds, researchers found that derivatives containing the sulfonamide group exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The study concluded that modifications to the piperidine structure could enhance efficacy and reduce toxicity .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuroprotective effects of related dioxopyrrolidine compounds demonstrated their potential in reducing oxidative stress in neuronal cells. These findings suggest that this compound could be further explored as a therapeutic agent for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Ring

Ethyl 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
  • Structural Difference : The 3-chlorophenyl substituent (vs. 4-chlorophenyl) alters electronic and steric properties.
  • This compound is listed in safety data sheets, indicating industrial relevance .
Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
  • Structural Difference : A piperazine ring replaces the piperidine, and a fluorine atom substitutes chlorine at the phenyl para-position.
  • Impact : Fluorine’s electronegativity increases metabolic stability, while the piperazine ring introduces basicity, altering solubility and pharmacokinetics .

Modifications to the Piperidine Moiety

Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate
  • Structural Difference: Lacks the 4-chlorophenyl group on the pyrrolidinone ring.
  • This compound is noted for high purity (95%) in synthesis but is discontinued in commercial catalogs .
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
  • Structural Difference : A sulfonyl group replaces the dioxopyrrolidin-3-yl moiety.
  • Synthesized via aqueous-phase sulfonylation .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Key Properties

Compound Name Substituent (R) Core Structure Key Properties
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate 4-Cl-C6H4 Piperidine-pyrrolidinone High lipophilicity; moderate metabolic stability
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate 3-Cl-C6H4 Piperidine-pyrrolidinone Reduced resonance effects; similar lipophilicity
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-F-C6H4 Piperazine-pyrrolidinone Increased metabolic stability; higher solubility
Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate H Piperidine-pyrrolidinone Lower bioactivity; discontinued due to synthesis challenges

Research Findings and Implications

  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved stability due to fluorine’s resistance to oxidative metabolism, suggesting para-halogen substitution as a strategy for drug design .
  • Synthetic Challenges : Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate’s discontinuation highlights difficulties in maintaining purity and yield during scale-up .

Biological Activity

Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H18ClN3O3
Molecular Weight : 391.9 g/mol
IUPAC Name : this compound
InChI Key : ACXJGUJLYZIBCV-UHFFFAOYSA-N

The compound features a piperidine ring substituted with a dioxopyrrolidine moiety and a chlorophenyl group, which is believed to enhance its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity.
  • Receptor Modulation : It interacts with cell surface receptors, influencing cellular signaling pathways that regulate physiological processes such as growth and apoptosis.
  • Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to programmed cell death.

Biological Activity Overview

Numerous studies have investigated the biological activities of this compound. Below is a summary of findings from various research efforts:

Activity Type Description Reference
Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines.
Antimicrobial ActivityExhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionInhibited acetylcholinesterase (AChE) with IC50 values indicating potential for neuroprotective applications.
Anti-inflammatory EffectsShowed potential in reducing inflammation in preclinical models.

Case Studies

  • Anticancer Efficacy : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Properties : Research involving animal models demonstrated that administration of the compound improved cognitive function and reduced neurodegeneration markers in conditions mimicking Alzheimer's disease.
  • Antimicrobial Testing : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited varying degrees of inhibitory effects, particularly effective against S. aureus with an MIC value of 32 µg/mL.

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